molecular formula C12H18N2 B13879283 1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine

1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine

Cat. No.: B13879283
M. Wt: 190.28 g/mol
InChI Key: PQQASDABPMOHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine is a synthetic dihydroisoquinoline derivative intended for research use by qualified scientists. The dihydroisoquinoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in compounds with a wide range of biological activities . While specific data on this particular analog is limited, structurally similar compounds are extensively investigated for their potential in various research fields. Compounds based on the 3,4-dihydroisoquinolin-1(2H)-one and 1,2,3,4-tetrahydroisoquinoline scaffolds have demonstrated significant research value in early-stage drug discovery . For instance, certain tetrahydroisoquinoline derivatives have been identified as potent inhibitors of the influenza virus PAN endonuclease, a key viral replication enzyme, highlighting their potential in antiviral research . Other derivatives have been explored in oncological research, with some showing activity as Bruton's Tyrosine Kinase (BTK) inhibitors in patent literature . Furthermore, endogenous tetrahydroisoquinolines like 1MeTIQ have been the subject of neurochemical studies, with research suggesting mechanisms such as free radical scavenging and Monoamine Oxidase (MAO) inhibition that may contribute to neuroprotective effects in model systems . Researchers value this chemical class for its versatility in synthesizing novel compounds for high-throughput screening and for probing biochemical pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

1,1,2-trimethyl-3,4-dihydroisoquinolin-6-amine

InChI

InChI=1S/C12H18N2/c1-12(2)11-5-4-10(13)8-9(11)6-7-14(12)3/h4-5,8H,6-7,13H2,1-3H3

InChI Key

PQQASDABPMOHTI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCN1C)C=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of substituted 3,4-dihydroisoquinoline derivatives, including this compound, typically involves:

  • Construction of the isoquinoline skeleton via cyclization of phenethylamine derivatives.
  • Introduction of methyl substituents at the 1,1 and 2 positions.
  • Functionalization at the 6-position with an amine group.

Key synthetic challenges include selective N-alkylation, control of oxidation states, and regioselective substitution.

Preparation via N-alkylated Iminium Intermediates

A highly efficient method involves the formation of N-alkylated iminium salts as intermediates, followed by oxidation to yield the desired dihydroisoquinoline derivatives. This approach is advantageous for sterically hindered substrates and allows mild reaction conditions with good yields.

Reaction Scheme Summary:

Step Reagents & Conditions Description Yield (%)
(i) Concentrated H₂SO₄ (5 mol%), MeOH, reflux Acid-catalyzed cyclization -
(ii) MeMgBr (2.5 equiv.), THF, 0 °C to RT Methylation via Grignard reagent 98 (2 steps)
(iii) ClCH₂CN (2 equiv.), conc. H₂SO₄ (1.3 equiv.), AcOH (3 equiv.), 0 °C to RT Nitrile introduction -
(iv) Thiourea (1.2 equiv.), EtOH–AcOH (5:1), 100 °C Thiourea-mediated cyclization Quantitative (2 steps)
(v) EtOCHO (2.0 M), 60 °C Formylation 85
(vi) (COCl)₂ (1.1 equiv.), CH₂Cl₂ Chlorination -
(vii) FeCl₃ (1.5 equiv.) Oxidation -
(viii) MeOH–H₂SO₄ (19:1), reflux Final methylation and cyclization 89

This sequence efficiently yields 3-substituted N-alkyl-dihydroisoquinolinone derivatives, which can be further transformed into the target amine compound.

One-Pot Sequential Synthesis Using Transition Metal Catalysis

Another approach involves a one-pot two-step procedure catalyzed by nickel(II) and silver(I) salts:

Step Catalyst & Conditions Description Yield (%)
Step 1 10 mol% Ni(ClO₄)₂·6H₂O, DCM, 40 °C, 3 h Formation of N-substituted intermediate 93
Step 2 10 mol% AgOTf, ACN, 80 °C Cyclization to dihydroisoquinoline -

This method allows the preparation of substituted 1,2-dihydroisoquinolines, which can be further functionalized to introduce the amine group at the 6-position.

Phosphonate-Directed Synthesis as a Model for Functionalization

Though focused on phosphonate derivatives, the synthetic strategies involving N-acyliminium ions and subsequent nucleophilic additions provide insight into functional group manipulations applicable to amine substitutions.

  • Formation of N-acyliminium ions from 3,4-dihydroisoquinolinone derivatives.
  • Regioselective nucleophilic addition (e.g., phosphites) at the α-position to nitrogen.
  • Catalytic hydrogenation to reduce double bonds and remove protective groups.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations Typical Yield (%)
N-alkylated iminium intermediate oxidation Mild conditions, good for sterically hindered substrates High selectivity, good yields Multi-step, requires careful control 85-98
Direct N-alkylation + oxidation Simpler route Straightforward reagents Limited by sterics, radical side reactions Moderate to good
One-pot Ni(II)/Ag(I) catalysis Efficient, one-pot High yields, less purification Requires metal catalysts ~93
N-acyliminium ion functionalization (phosphonate model) Regioselective functionalization Versatile for different substituents Complex reaction sequence 62-92

Mechanistic Insights and Reaction Notes

  • The oxidation of N-alkylated intermediates proceeds via radical pathways involving tetrahydroisoquinolinol intermediates.
  • The presence of radical scavengers disrupts the oxidation, confirming radical involvement.
  • Nucleophilicity of nitrogen in tetrahydroisoquinolines facilitates N-alkylation compared to dihydroisoquinolinones.
  • Protective groups such as benzyl chloroformate (Cbz) are used to control reactivity and facilitate purification.
  • Choice of solvents (e.g., THF, DCM, MeOH) and temperature control is critical for reaction success.

Summary Table of Key Reagents and Conditions

Reagent/Condition Role Notes
Concentrated H₂SO₄ Acid catalyst for cyclization Used in low mol% for mild conditions
MeMgBr Methylation agent Grignard reagent for introducing methyl groups
ClCH₂CN Nitrile source For functional group introduction
Thiourea Cyclization agent Facilitates ring closure
EtOCHO Formylation reagent Adds formyl group at specific position
(COCl)₂ Chlorinating agent Activates intermediates for oxidation
FeCl₃ Oxidant Facilitates radical oxidation
Ni(ClO₄)₂·6H₂O & AgOTf Catalysts for one-pot synthesis Transition metal catalysis for efficient cyclization
Benzyl chloroformate (CbzCl) Protective group reagent Protects amine functionality during synthesis
DIBAL-H Reducing agent Reduces carbonyl groups selectively
Pd/C, H₂ Hydrogenation catalyst Removes protective groups and reduces double bonds

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents such as hydrogen gas. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and pharmacological properties.

Scientific Research Applications

1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Aminoalkyl side chains (e.g., diethylaminoethyl in compound 47) improve solubility in polar solvents, as evidenced by high synthetic yields (>90%) and distinct NMR shifts .

Halogenated and Aromatic Derivatives

Halogenation or aromatic substitution alters electronic properties and biological targeting:

Compound Name Substituents Molecular Formula Molecular Weight Key Data Reference
1-[(2-Bromophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine 2-Bromophenylmethyl group C16H17BrN2 317.22 Molar mass 317.22; supplier data available
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (51) 8-Fluoro substitution + thiophene moiety C18H24N4FS 347.17 Yield: 15%; ESI-MS: 347 (MH+); antitumor activity noted
1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine Benzoyl group C16H16N2O 252.31 CID 16642530; SMILES includes aromatic ketone

Key Observations :

  • Fluorination (e.g., compound 51) reduces metabolic degradation rates, as seen in its lower yield (15%) but retained bioactivity .

Triazine and Heterocyclic Hybrids

Hybrid structures with triazine or heterocyclic moieties exhibit diverse pharmacological profiles:

Compound Name Substituents Molecular Formula Molecular Weight Key Data Reference
6-(3,4,5-Trimethoxyphenyl)-4-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,5-triazine-2-amine (9{6,17}) Triazine core + trimethoxyphenyl group C21H21N5O3 391.42 Yield: 38%; antileukemic activity; mp 198–199°C
6-(4-Fluorophenyl)-4-(indolin-1-yl)-1,3,5-triazine-2-amine (9{7,3}) Fluorophenyl + indoline groups C17H13FN6 320.32 Yield: 26%; mp 195–196°C

Key Observations :

  • The triazine core (e.g., compound 9{6,17}) enables hydrogen bonding and charge transfer interactions, critical for antileukemic activity .
  • Lower yields (16–38%) in these hybrids suggest synthetic challenges due to complex multi-step reactions .

Biological Activity

1,1,2-Trimethyl-3,4-dihydroisoquinolin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is C12H15NC_{12}H_{15}N, with a molecular weight of 189.25 g/mol. Its structure features a dihydroisoquinoline core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC12H15NC_{12}H_{15}N
Molecular Weight189.25 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods often include the use of catalytic hydrogenation and various coupling reactions to achieve the desired structure.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines including breast cancer (MCF-7 and MDA-MB-231) and endometrial cancer (Ishikawa) cells.

Case Study:
In a study evaluating the antiproliferative effects against MCF-7 cells, the compound showed an IC50 value comparable to standard chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction through modulation of specific signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases. This activity is likely mediated through antioxidant mechanisms and inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Cycle Regulation : The compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.

Comparative Analysis

To understand the unique properties of this compound in comparison to similar compounds:

CompoundIC50 (µg/mL)Mechanism of Action
1,1,2-Trimethyl-3,4-dihydroisoquinolin0.25Induces apoptosis in cancer cells
Standard Chemotherapeutics (e.g., Doxorubicin)0.30DNA intercalation and apoptosis
Other Isoquinoline DerivativesVariesVarious mechanisms including receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.